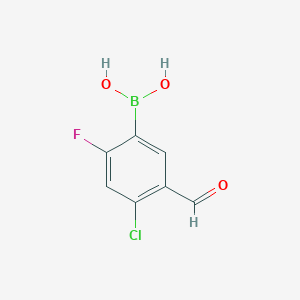

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mécanisme D'action

Mode of Action

Boronic acids, including this compound, are frequently utilized in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-formylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chloro-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcohol solvent.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Chloro-2-fluoro-5-carboxyphenylboronic acid.

Reduction: 4-Chloro-2-fluoro-5-hydroxymethylphenylboronic acid.

Applications De Recherche Scientifique

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the chloro, fluoro, and formyl substituents, making it less reactive in certain cross-coupling reactions.

4-Chloro-2-fluorophenylboronic acid: Similar structure but lacks the formyl group, which limits its reactivity in certain transformations.

4-Formylphenylboronic acid: Lacks the chloro and fluoro substituents, affecting its electronic properties and reactivity.

Uniqueness: (4-Chloro-2-fluoro-5-formylphenyl)boronic acid is unique due to the presence of multiple functional groups that enhance its reactivity and versatility in organic synthesis. The combination of chloro, fluoro, and formyl groups allows for selective transformations and the formation of complex molecules .

Activité Biologique

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H6BClF2O2, is characterized by its unique structural features, including a chloro and fluoro substituent on the phenyl ring, which may influence its reactivity and biological interactions.

The compound's structure can be represented as follows:

- Molecular Formula : C7H6BClF2O2

- Molecular Weight : 195.38 g/mol

- CAS Number : 325786-27-4

The biological activity of this compound is primarily attributed to its ability to interact with diols and other biomolecules through boronate ester formation. This interaction is crucial for its potential applications in targeting enzymes and receptors involved in various biological pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown moderate antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Preliminary studies suggest effectiveness against fungi such as Candida albicans and Aspergillus niger.

- Enzyme Inhibition : It may inhibit specific enzymes, particularly those involved in bacterial resistance mechanisms.

Antimicrobial Studies

A comparative study assessed the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1 below.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 64 µg/mL | |

| Candida albicans | 128 µg/mL | |

| Aspergillus niger | 256 µg/mL |

Enzyme Interaction Studies

Docking studies have been performed to understand the binding affinity of this compound with various enzymes. These studies indicate a significant binding interaction with bacterial leucyl-tRNA synthetase, suggesting a potential mechanism for its antibacterial activity.

Pharmacological Implications

The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutic agents. Its ability to form stable complexes with diols enhances its potential as a drug candidate in treating infections caused by resistant bacterial strains.

Propriétés

IUPAC Name |

(4-chloro-2-fluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTMYKBNPFCNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.